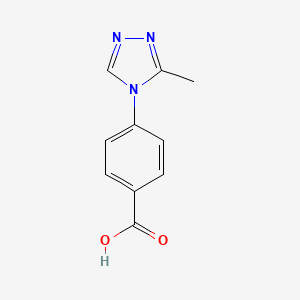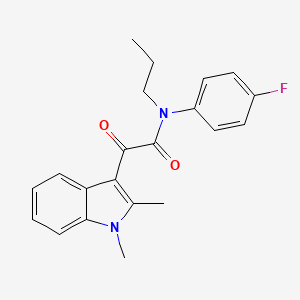
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide is a chemical compound that belongs to the class of indole-based drugs. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer progression, inflammation, and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. It has also been shown to modulate the activity of certain enzymes and signaling pathways that are involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide in lab experiments include its potent anticancer, anti-inflammatory, and analgesic properties. However, the limitations of using this compound include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide. These include:
1. Further elucidation of the mechanism of action of this compound.
2. Investigation of the potential of this compound as a therapeutic agent for various types of cancer.
3. Exploration of the potential of this compound in the treatment of inflammatory diseases.
4. Development of more efficient and cost-effective synthesis methods for this compound.
5. Investigation of the potential of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide is a promising compound with potential therapeutic applications. Its potent anticancer, anti-inflammatory, and analgesic properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential in various therapeutic applications.
Synthesemethoden
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide involves the reaction of 1,2-dimethyl-1H-indole-3-carboxylic acid with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with propylamine and acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. This compound has been tested on various cancer cell lines and has been found to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-4-13-24(16-11-9-15(22)10-12-16)21(26)20(25)19-14(2)23(3)18-8-6-5-7-17(18)19/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOKPQMJGHDFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)F)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxo-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

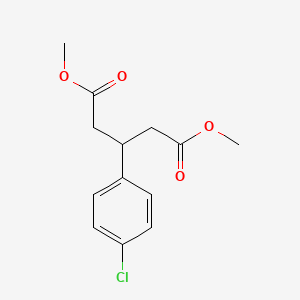
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681623.png)
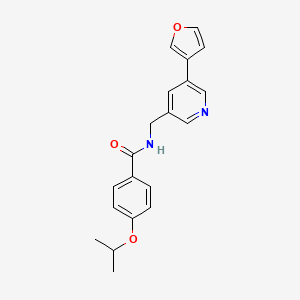

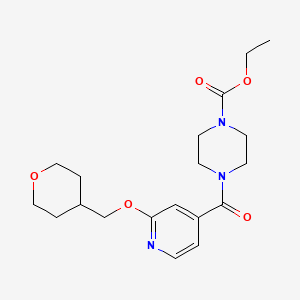
![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)
![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)
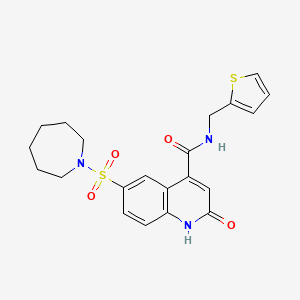
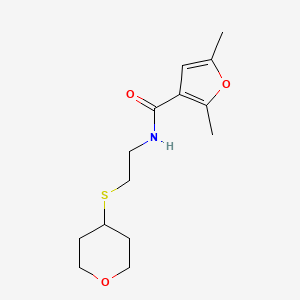


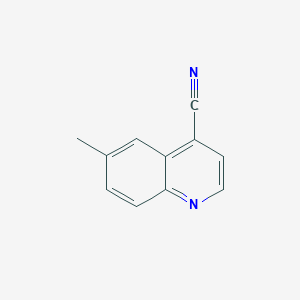
![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)
